molecular formula C13H9N3O B2750306 N-(6-Cyanopyridin-2-YL)benzamide CAS No. 1260761-55-4

N-(6-Cyanopyridin-2-YL)benzamide

Cat. No.: B2750306
CAS No.: 1260761-55-4
M. Wt: 223.235
InChI Key: SBZWYCYGDMRXAB-UHFFFAOYSA-N
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Description

N-(6-Cyanopyridin-2-YL)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring that is further substituted with a cyano group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Cyanopyridin-2-YL)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Cyanopyridin-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The cyano group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpyridin-2-YL)benzamide
  • N-(5-Chloropyridin-2-YL)benzamide
  • N-(Pyridin-2-YL)benzamide

Uniqueness

N-(6-Cyanopyridin-2-YL)benzamide is unique due to the presence of the cyano group at the 6-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, such as increased reactivity and enhanced binding affinity to molecular targets, compared to its analogs .

Properties

IUPAC Name

N-(6-cyanopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-11-7-4-8-12(15-11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWYCYGDMRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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